Piperidine-3-sulfonamide

Vue d'ensemble

Description

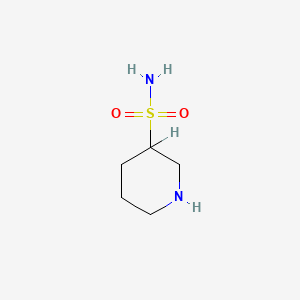

Piperidine-3-sulfonamide is an organic compound that features a piperidine ring substituted with a sulfonamide group at the third position. Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. The sulfonamide group, known for its presence in various pharmacologically active compounds, adds significant chemical and biological properties to the molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Piperidine-3-sulfonamide can be synthesized through various methods. One common approach involves the reaction of piperidine with sulfonyl chlorides under basic conditions to form the sulfonamide linkage. Another method includes the use of bis(piperidine) sulfur dioxide as a sulfur dioxide surrogate, which can be photocatalytically converted to sulfonamides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as ruthenium or cobalt, can enhance the efficiency of the hydrogenation steps involved in the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Piperidine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert sulfonamides to amines.

Substitution: The piperidine ring can undergo substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted piperidine compounds .

Applications De Recherche Scientifique

Chemical Properties and Structure

Piperidine-3-sulfonamide features a piperidine ring with a sulfonamide functional group at the 3-position. Its molecular formula is CHNOS, and it has a molecular weight of 166.21 g/mol. The presence of the sulfonamide group allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

Pharmaceutical Applications

-

Enzyme Inhibition

- This compound has been extensively studied for its inhibitory effects on carbonic anhydrases, enzymes that play a vital role in physiological processes such as respiration and acid-base balance. Modifications to its structure have been shown to enhance its inhibitory potency against different isoforms of carbonic anhydrases.

- Case Study : A study demonstrated that specific structural modifications of this compound significantly increased its binding affinity to carbonic anhydrase II, indicating potential applications in treating conditions like glaucoma and epilepsy.

-

Antiviral Activity

- Recent research highlighted piperidine derivatives as promising candidates for HIV-1 protease inhibitors. Compounds containing piperidine scaffolds exhibited potent inhibitory activity, with some derivatives achieving IC values as low as 3.61 nM against resistant HIV strains .

- Case Study : A compound derived from this compound was tested against various HIV-1 variants, showing substantial inhibition and providing insights into structure-activity relationships that could guide future drug design .

-

Antimicrobial Properties

- This compound derivatives have demonstrated antimicrobial activity, particularly against pathogenic bacteria. For instance, a pyridine-3-N-sulfonylpiperidine derivative was found to protect Drosophila melanogaster from infections caused by Pseudomonas aeruginosa by inhibiting toxin production rather than bacterial growth .

- Case Study : This derivative showed superior iron-chelating properties compared to established drugs, highlighting its potential as an antibacterial agent through novel mechanisms of action .

Material Science Applications

This compound's unique chemical properties make it suitable for various applications in material science:

- Polymer Chemistry

- The compound serves as a building block for synthesizing advanced polymers with tailored properties. Its sulfonamide group can enhance the thermal stability and mechanical strength of polymer matrices.

- Catalysis

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of piperidine-3-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamide derivatives are known to inhibit the enzyme dihydropteroate synthase, which is crucial for folate biosynthesis in bacteria . This inhibition disrupts DNA replication and cell division, leading to the antibacterial effects of the compound. Additionally, piperidine derivatives can bind to DNA via intercalation, affecting gene expression and cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Morpholine: Another six-membered heterocyclic amine with similar applications in pharmaceuticals and agrochemicals.

Piperazine: A heterocyclic compound with two nitrogen atoms, used in various medicinal and industrial applications.

Piperidine: The parent compound of piperidine-3-sulfonamide, widely used in organic synthesis and drug development.

Uniqueness

This compound stands out due to the presence of the sulfonamide group, which imparts unique chemical and biological properties. This makes it a valuable compound in the development of new drugs and industrial products .

Activité Biologique

Piperidine-3-sulfonamide is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound belongs to a class of compounds characterized by a piperidine ring substituted with a sulfonamide group. This structural motif is known for its versatility in biological applications, particularly as an antibacterial, antiviral, and anticancer agent.

Biological Activity Spectrum

The biological activities of this compound derivatives have been evaluated in several studies, revealing their potential in multiple therapeutic areas:

- Antibacterial Activity : Novel sulfonamide derivatives containing piperidine moieties have demonstrated significant antibacterial potency. For instance, one study reported a derivative with an EC50 value of 2.02 µg/mL against Xanthomonas oryzae (Xoo), outperforming traditional agents like bismerthiazol and thiodiazole copper .

- Antiviral Activity : Research has shown that certain piperidine derivatives exhibit antiviral properties against viruses such as HIV-1. A specific compound with a piperidine-3-carboxamide structure demonstrated an IC50 value of 3.61 nM against wild-type HIV-1 protease, indicating potent enzymatic inhibition .

- Anticancer Potential : The compound has also been studied for its effects on cancer-related targets. In silico analyses using tools like SwissTargetPrediction indicated that piperidine derivatives could influence key enzymes involved in cancer progression, such as caspase-3, which plays a critical role in apoptosis .

The mechanisms through which this compound exerts its biological effects are varied:

- Enzyme Inhibition : Many derivatives act as inhibitors of specific enzymes. For example, the interaction with dihydropteroate synthase was noted in antibacterial studies, leading to irreversible damage to bacterial cell membranes .

- Ion Channel Modulation : Piperidine derivatives have been identified as modulators of voltage-gated ion channels, which are crucial for neurotransmitter release and neuronal excitability. This suggests potential applications in treating neurological disorders .

- Neuroprotective Effects : The ability to inhibit neurotransmitter uptake indicates that these compounds may provide neuroprotective benefits, making them candidates for further research in central nervous system diseases .

Table 1: Biological Activity Summary of Piperidine Derivatives

Case Studies

- Antibacterial Efficacy : A study conducted on various piperidine derivatives revealed that those targeting dihydropteroate synthase exhibited significantly higher antibacterial activity compared to standard treatments used in agriculture. The study highlighted the potential for developing new bactericides based on these findings .

- Antiviral Research : In another investigation focusing on HIV-1 inhibition, the structure-activity relationship (SAR) analysis demonstrated that specific substitutions on the piperidine ring significantly enhanced antiviral potency against resistant strains of the virus .

Propriétés

IUPAC Name |

piperidine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c6-10(8,9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMQXPUHFWFSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.